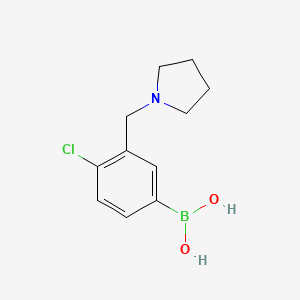

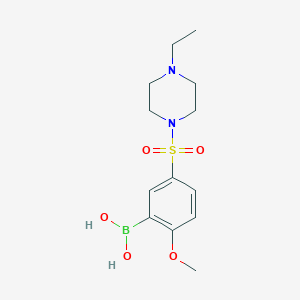

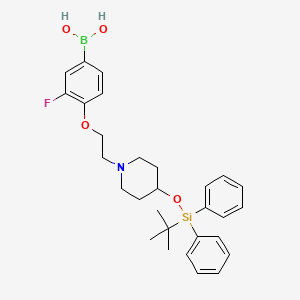

![molecular formula C32H20N2O6 B1409366 (R)-3,3'-双(4-硝基苯基)-[1,1'-联萘]-2,2'-二醇 CAS No. 791616-60-9](/img/structure/B1409366.png)

(R)-3,3'-双(4-硝基苯基)-[1,1'-联萘]-2,2'-二醇

描述

4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is an intermediate in the synthesis of paracetamol .

Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a well-studied reaction . It’s considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .科学研究应用

Radiofluorination of Biomolecules

The compound’s active esters, particularly the 4-nitrophenyl activated esters, are utilized in the radiofluorination of biomolecules. This process is crucial for indirect radiolabelling, which is a standard method in molecular imaging. The use of these esters simplifies the preparation of 18F-labelled acylation synthons , which are essential for positron emission tomography (PET) imaging . This imaging technique is transformative for modern medicine, allowing specific physiological processes to be detected at the cellular level.

Chromogenic Substrate for Enzyme Assays

4-Nitrophenyl derivatives, such as 4-nitrophenyl-β-D-glucopyranoside, act as chromogenic substrates for beta-D-glucosidase activity measurement. This application is significant in research, biochemical enzyme assays, and in vitro diagnostic analysis. The compound’s ability to act as a substrate for enzyme activity measurement makes it valuable for various biochemical applications .

Synthesis of Schiff Bases

The compound is involved in the synthesis of Schiff bases, which are used to form N-heterocycles. These bases are synthesized using eco-friendly techniques such as grinding, thermal fusion, microwave irradiation, and ultrasound, in the presence of acetic acid. The resulting Schiff bases have applications in catalysis and the development of pharmaceuticals .

Development of Radiopharmaceuticals

The nitrophenyl activated esters derived from the compound are superior synthons for the development of radiopharmaceuticals. These esters facilitate the rapid preparation of 18F-labelled synthons for subsequent radiolabelling, which is a critical step in creating radiopharmaceuticals for PET imaging .

Molecular Imaging

The compound’s derivatives are instrumental in molecular imaging, particularly in the preparation of radiopharmaceuticals that allow for the visualization of physiological processes. The imaging capabilities derived from the compound’s applications contribute to personalized healthcare by enabling the detection of diseases at an early stage .

Biochemical Research

In biochemical research, the compound’s derivatives are used as reagents for various reactions, including those that involve the modification of biomolecules. This application is essential for understanding the structure and function of biomolecules, which has implications for drug design and therapeutic interventions .

安全和危害

未来方向

The field of nanotechnology, which includes the study of nanostructured materials like those used in the reduction of 4-nitrophenol, is expanding in multidisciplinary research and development areas . This suggests that there may be future advancements in the synthesis and application of compounds like “®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol”.

作用机制

Target of Action

It is known that nitrophenyl compounds often target enzymes or proteins involved in biochemical reactions .

Mode of Action

Nitrophenyl compounds are known to undergo reduction reactions, often catalyzed by nanostructured materials . This reduction process can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Nitrophenyl compounds are often involved in reduction reactions . These reactions can influence various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

The pharmacokinetics of nitrophenyl compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and their interaction with biological molecules .

Result of Action

The reduction of nitrophenyl compounds can result in the formation of aminophenyl compounds , which have lower toxicity and can be used as intermediates in the synthesis of various other compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

1-[2-hydroxy-3-(4-nitrophenyl)naphthalen-1-yl]-3-(4-nitrophenyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h1-18,35-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKOBOYULUSWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])O)O)C6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201194022 | |

| Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol | |

CAS RN |

791616-60-9 | |

| Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791616-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。